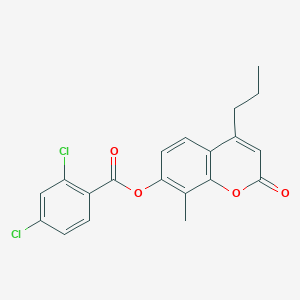![molecular formula C21H15F3N2OS B4628180 N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)
N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
Descripción general
Descripción
N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK plays a key role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and spectroscopic characterization of compounds similar to N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, including studies on their crystal structures, mass spectrometry, and spectroscopic properties. For instance, the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound with a similar structure, were extensively described, highlighting the methods for determining crystal structures and the importance of intramolecular hydrogen bonds in stabilizing these molecules (Saeed et al., 2010).
Chemoselective Reactions
Another area of interest is the chemoselective reactions involving compounds with similar functional groups, which are crucial for the synthesis of biologically active molecules. A study on the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrated the potential of these reactions in producing compounds of biological interest, suggesting a pathway for the synthesis of related compounds (Singh et al., 2017).
Material Science Applications
In material science, the focus has been on the development of new polymers and materials with enhanced properties. For example, the synthesis of hyperbranched polyimides for gas separation applications highlights the potential of incorporating specific functional groups into polymers to improve their performance in industrial applications (Fang et al., 2000).
Drug Development
While avoiding details on drug use and dosage, it's worth noting that structural analogs of N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide have been explored for their potential in drug development. Studies have examined the synthesis, structure-activity relationships, and potential biological activities of these compounds, contributing to the development of new therapeutic agents (Palanki et al., 2000).
Propiedades
IUPAC Name |
4-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2OS/c22-21(23,24)17-7-4-8-18(13-17)25-20(28)26-19(27)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGBYLATVXGEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(trifluoromethyl)phenyl]carbamothioyl}biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)

![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)

![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)
